Methyl5-bromo-7-fluorobenzofuran-2-carboxylate
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Overview
Description
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family.
Preparation Methods
The synthesis of methyl 5-bromo-7-fluorobenzofuran-2-carboxylate typically involves the introduction of bromine and fluorine atoms into the benzofuran ring. One common method is the bromination of 7-fluorobenzofuran-2-carboxylate, followed by methylation of the carboxylate group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve more scalable processes, but the fundamental synthetic routes remain similar.
Chemical Reactions Analysis
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives, including their antimicrobial and anti-inflammatory properties.
Material Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-7-fluorobenzofuran-2-carboxylate is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Benzofuran-based pyrazoline-thiazoles: These compounds exhibit potent antimicrobial activities and are structurally related to benzofuran derivatives.
Indole Derivatives: While not benzofurans, indole derivatives share similar heterocyclic structures and exhibit diverse biological activities, including antiviral and anticancer properties.
Biological Activity
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate has the following chemical formula:
- Molecular Formula : C10H6BrF O3
- CAS Number : 1398504-34-1
The compound features a benzofuran core, which is known for its significant biological activity, making it a suitable scaffold for drug development.
Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit potent antimicrobial activity. Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate has shown promising results against various bacterial and fungal strains. Studies suggest that substituents at specific positions on the benzofuran ring can enhance antimicrobial efficacy. For instance, halogen substitutions at the 4, 5, and 6 positions have been correlated with increased antibacterial activity .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has been noted for its ability to inhibit cell growth in various cancer cell lines, particularly in lymphoma models. The mechanism appears to involve the modulation of cell signaling pathways associated with proliferation and apoptosis .
Table 1: Anticancer Activity Assay Results
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate | KARPAS422 Lymphoma | 2.6 | EED Inhibition |
EED226 | KARPAS422 Lymphoma | 0.18 | EED Inhibition |
Enzyme Inhibition
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate has also been studied for its enzyme inhibition properties, particularly against uPA (urokinase-type plasminogen activator). The compound demonstrated nanomolar potency, indicating its potential as a therapeutic agent in cancer metastasis prevention .
Table 2: Enzyme Inhibition Potency
Compound | Target Enzyme | Ki (nM) |
---|---|---|
Methyl 5-bromo-7-fluorobenzofuran-2-carboxylate | uPA | 183 |
Analog 1 | uPA | 88 |
Structure-Activity Relationships (SAR)
The biological activity of methyl 5-bromo-7-fluorobenzofuran-2-carboxylate can be influenced by various structural modifications. The presence of bromine and fluorine atoms at specific positions enhances binding affinity to target proteins involved in cancer progression and microbial resistance.
Key Findings from SAR Studies:
- Halogen Substitutions : Bromine and fluorine enhance potency against both cancer cells and microbial strains.
- Positioning of Functional Groups : The position of substituents (e.g., carboxylate) plays a crucial role in determining the compound's interaction with biological targets.
Case Studies
Several case studies highlight the effectiveness of methyl 5-bromo-7-fluorobenzofuran-2-carboxylate:
- In Vitro Studies : A study demonstrated that this compound inhibited the growth of KARPAS422 lymphoma cells significantly more than other analogs, indicating its potential as a lead compound for further development in oncology .
- In Vivo Models : Animal studies have shown that derivatives of benzofuran can delay tumor growth and enhance the efficacy of existing chemotherapeutics when used in combination therapies .
Properties
CAS No. |
1823879-59-9 |
---|---|
Molecular Formula |
C10H6BrFO3 |
Molecular Weight |
273.05 g/mol |
IUPAC Name |
methyl 5-bromo-7-fluoro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C10H6BrFO3/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3 |
InChI Key |
VYXVFIXLWUKTFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2O1)F)Br |
Origin of Product |
United States |
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